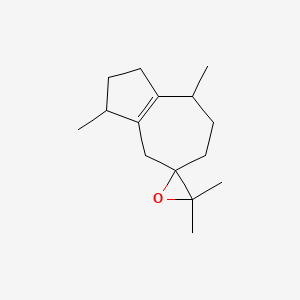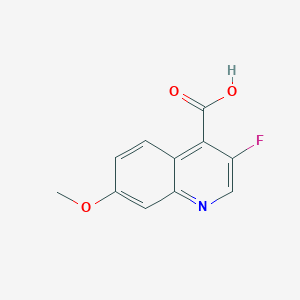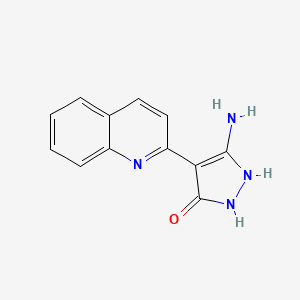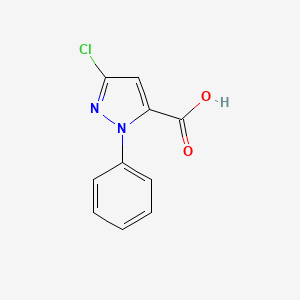![molecular formula C12H20N2O2 B11881907 [4,4'-Biazepane]-7,7'-dione CAS No. 34239-87-7](/img/structure/B11881907.png)
[4,4'-Biazepane]-7,7'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Biazepane]-7,7’-dione is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 4 and 4’ positions and two ketone groups at the 7 and 7’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Biazepane]-7,7’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the formation of the seven-membered ring.
Solvents: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of [4,4’-Biazepane]-7,7’-dione may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the diamine and diketone precursors.
Reaction Setup: Using reactors designed to handle high temperatures and pressures.
Purification: Employing techniques such as recrystallization or chromatography to isolate the pure product.
Análisis De Reacciones Químicas
Types of Reactions
[4,4’-Biazepane]-7,7’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
[4,4’-Biazepane]-7,7’-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Application in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of [4,4’-Biazepane]-7,7’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Modulating receptor activity to produce therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms.
Diazepane: A seven-membered ring with two nitrogen atoms but without ketone groups.
Propiedades
Número CAS |
34239-87-7 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-(7-oxoazepan-4-yl)azepan-2-one |
InChI |
InChI=1S/C12H20N2O2/c15-11-3-1-9(5-7-13-11)10-2-4-12(16)14-8-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
Clave InChI |
JOYRGJJLMRARMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCC1C2CCC(=O)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)





![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)



![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

